molecular formula C18H17ClN2O4 B12181134 2-(6-chloro-2-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-N-(4-methoxybenzyl)acetamide

2-(6-chloro-2-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-N-(4-methoxybenzyl)acetamide

Cat. No.: B12181134
M. Wt: 360.8 g/mol
InChI Key: DTPKFCQYEBNELU-UHFFFAOYSA-N
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Description

2-(6-chloro-2-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-N-(4-methoxybenzyl)acetamide is a synthetic organic compound that belongs to the benzoxazine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-chloro-2-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-N-(4-methoxybenzyl)acetamide typically involves the following steps:

    Formation of the Benzoxazine Ring: This step involves the cyclization of appropriate precursors under specific conditions to form the benzoxazine ring.

    Chlorination: Introduction of the chlorine atom at the 6th position of the benzoxazine ring.

    Acetamide Formation: The final step involves the formation of the acetamide group by reacting the intermediate with 4-methoxybenzylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxybenzyl group.

    Reduction: Reduction reactions could target the oxo group in the benzoxazine ring.

    Substitution: The chlorine atom in the benzoxazine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce a hydroxyl derivative.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure may also make it a candidate for studying reaction mechanisms and developing new synthetic methodologies.

Biology

Biologically, benzoxazine derivatives are known for their antimicrobial, anti-inflammatory, and anticancer activities. This compound could be investigated for similar biological properties.

Medicine

In medicine, the compound might be explored for its potential therapeutic effects. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.

Industry

Industrially, benzoxazine derivatives are used in the production of high-performance polymers and resins. This compound could be evaluated for similar applications, particularly in the development of advanced materials.

Mechanism of Action

The mechanism of action of 2-(6-chloro-2-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-N-(4-methoxybenzyl)acetamide would depend on its specific biological activity. Generally, benzoxazine derivatives exert their effects by interacting with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.

Comparison with Similar Compounds

Similar Compounds

    2-(6-chloro-2-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide: Lacks the methoxybenzyl group.

    N-(4-methoxybenzyl)acetamide: Lacks the benzoxazine ring.

    6-chloro-2-oxo-2,3-dihydro-4H-1,4-benzoxazine: Lacks the acetamide group.

Uniqueness

The uniqueness of 2-(6-chloro-2-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-N-(4-methoxybenzyl)acetamide lies in its combined structural features, which may confer distinct chemical and biological properties. The presence of the methoxybenzyl group, chlorinated benzoxazine ring, and acetamide moiety could result in unique reactivity and interactions with biological targets.

Properties

Molecular Formula

C18H17ClN2O4

Molecular Weight

360.8 g/mol

IUPAC Name

2-(6-chloro-2-oxo-3H-1,4-benzoxazin-4-yl)-N-[(4-methoxyphenyl)methyl]acetamide

InChI

InChI=1S/C18H17ClN2O4/c1-24-14-5-2-12(3-6-14)9-20-17(22)10-21-11-18(23)25-16-7-4-13(19)8-15(16)21/h2-8H,9-11H2,1H3,(H,20,22)

InChI Key

DTPKFCQYEBNELU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)CN2CC(=O)OC3=C2C=C(C=C3)Cl

Origin of Product

United States

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